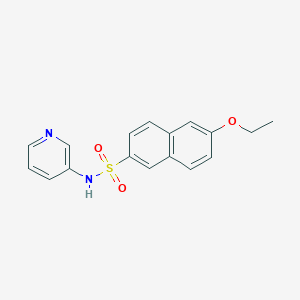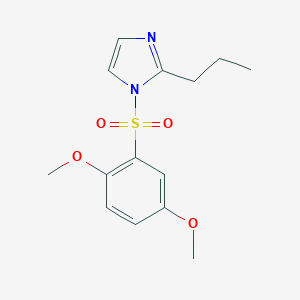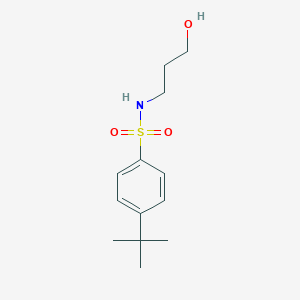
6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide, also known as EPNS, is a compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and has been extensively studied for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of 6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. 6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide has also been shown to modulate the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, 6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide has been shown to decrease the expression of COX-2, an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide is its high potency and selectivity for carbonic anhydrase inhibition. Additionally, it has been found to be relatively safe and well-tolerated in animal studies. However, one limitation of 6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide. One area of interest is its potential use in the treatment of neuropathic pain and diabetic neuropathy. Additionally, 6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide has been shown to exhibit anticonvulsant properties, and further research may explore its potential use in the treatment of epilepsy. Other potential future directions include investigating the effects of 6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide on other physiological systems, such as the cardiovascular and respiratory systems.
Métodos De Síntesis
The synthesis of 6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide involves the reaction of 6-ethoxy-2-naphthalenesulfonyl chloride with 3-pyridylamine in the presence of a base. The resulting product is then purified using column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, 6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide has been found to be effective in treating neuropathic pain and diabetic neuropathy.
Propiedades
Nombre del producto |
6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide |
|---|---|
Fórmula molecular |
C17H16N2O3S |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
6-ethoxy-N-pyridin-3-ylnaphthalene-2-sulfonamide |
InChI |
InChI=1S/C17H16N2O3S/c1-2-22-16-7-5-14-11-17(8-6-13(14)10-16)23(20,21)19-15-4-3-9-18-12-15/h3-12,19H,2H2,1H3 |
Clave InChI |
CJDIMRPKMNRLOG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=CN=CC=C3 |
SMILES canónico |
CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B225156.png)
![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B225157.png)

![1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225180.png)



![2-[alpha-(1H-Indole-3-yl)benzyl]indan-1,3-dione](/img/structure/B225210.png)

![5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene](/img/structure/B225212.png)
